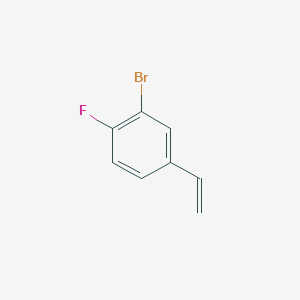

2-Bromo-4-ethenyl-1-fluorobenzene

Description

Overview of Fluorinated and Brominated Aromatic Systems in Organic Synthesis

Fluorinated and brominated aromatic compounds are cornerstones of modern organic synthesis. The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated aromatics particularly prevalent in the design of pharmaceuticals and agrochemicals.

Brominated aromatic systems, on the other hand, are highly valued for their utility in cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to participate in a wide array of catalytic transformations, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic scaffolds. The differential reactivity of C-Br versus C-F bonds allows for selective, stepwise functionalization of polyhalogenated aromatic compounds, offering a powerful strategy for building molecular complexity. For instance, in a molecule containing both bromine and fluorine on an aromatic ring, the C-Br bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the C-F bond intact for potential subsequent transformations. mdpi.com

Importance of Arylvinyl Moieties in Contemporary Chemical Research

Arylvinyl moieties, also known as styrenyl groups, are of paramount importance in chemical research for several reasons. They serve as key structural motifs in a vast number of natural products and biologically active molecules. Furthermore, the vinyl group is a versatile functional handle that can undergo a wide range of chemical transformations, including polymerization, hydrogenation, oxidation, and various addition reactions.

In the realm of materials science, arylvinyl compounds, or substituted styrenes, are crucial monomers for the production of a wide variety of polymers with tailored properties. bldpharm.com The electronic nature of the substituents on the aromatic ring can be fine-tuned to control the polymerization process and the properties of the resulting polymer, such as its thermal stability, refractive index, and conductivity. The synthesis of polymers from halogen-containing monomers is a common strategy to impart desirable characteristics like flame retardancy. bldpharm.com

Specific Research Context of 2-Bromo-4-ethenyl-1-fluorobenzene within Halogenated Aromatics

This compound is a trifunctional molecule, possessing a vinyl group, a bromine atom, and a fluorine atom on a benzene (B151609) ring. This specific arrangement of functional groups makes it a valuable building block in several areas of chemical research. Its primary utility lies in its role as an intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The vinyl group can participate in polymerization reactions or be chemically modified, while the fluorine atom can influence the electronic properties of the molecule and the final products derived from it.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural isomer, 2-bromo-4-fluoro-1-vinylbenzene, has been noted as an intermediate in organic synthesis. The properties and reactivity of this compound can be largely inferred from the well-established chemistry of related halogenated styrenes. It is primarily used in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. Current time information in Bangalore, IN. The presence of both a bromo and a fluoro substituent allows for selective, stepwise reactions, making it a versatile tool for creating diverse molecular architectures.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its application in synthesis. While detailed experimental data for this specific isomer is limited, data for the closely related isomer, 2-bromo-4-fluoro-1-vinylbenzene, provides valuable insights.

Table 1: Physicochemical Properties of 2-bromo-4-fluoro-1-vinylbenzene (Isomer of the target compound)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆BrF | |

| Molar Mass | 201.04 g/mol | |

| Appearance | Colorless liquid | |

| Density | ~1.51 g/cm³ | |

| Boiling Point | 186-187 °C | |

| Melting Point | -40 °C | |

| Solubility | Soluble in common organic solvents like ethanol, ether, and dichloromethane. |

Synthesis and Reactivity

The reactivity of this compound is dominated by the three functional groups:

The Vinyl Group: Can undergo polymerization, typically via radical or cationic mechanisms, to form poly(styrene) derivatives. It can also be a substrate for various addition reactions and oxidations.

The Bromo Group: Is the most reactive site for cross-coupling reactions. It can readily participate in Suzuki-Miyaura, Heck, and other palladium-catalyzed couplings, allowing for the introduction of a wide range of substituents.

The Fluoro Group: Is generally much less reactive than the bromo group under typical cross-coupling conditions. It influences the electronic nature of the aromatic ring and can be a site for nucleophilic aromatic substitution under harsh conditions.

Research Applications and Findings

The primary research application of this compound is as a monomer and a synthetic intermediate.

In Polymer Chemistry

Halogenated styrenes are valuable monomers in polymer chemistry. bldpharm.com The presence of the halogen atoms can impart specific properties to the resulting polymers, such as increased thermal stability, flame retardancy, and a higher refractive index. While specific polymerization studies of this compound are not widely reported, it is expected to undergo polymerization in a manner similar to other styrenic monomers. The resulting polymer would be a brominated and fluorinated polystyrene derivative, a class of materials with potential applications in specialty plastics and optical materials.

In Organic Synthesis

The most significant role of this compound is as a building block in organic synthesis. The differential reactivity of the C-Br and C-F bonds allows for a modular approach to the synthesis of complex molecules. For example, the bromo group can be used as a handle for a Suzuki-Miyaura coupling to form a biaryl structure, followed by further modification of the vinyl group. This strategy is highly valuable in the synthesis of potential pharmaceutical candidates and functional materials.

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Substituted biaryl with the vinyl and fluoro groups intact |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted stilbene (B7821643) derivative |

| Radical Polymerization | Radical initiator (e.g., AIBN), heat | Poly(this compound) |

| Hydrogenation | H₂, Pd/C | 2-Bromo-4-ethyl-1-fluorobenzene (B1611987) |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethenyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCESPRDNNUVABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Ethenyl 1 Fluorobenzene

Electronic and Steric Influence of Halogen Substituents on Aromatic Reactivity

The presence of both bromine and fluorine on the benzene (B151609) ring introduces a complex blend of electronic and steric effects that govern its reaction pathways. These halogens, while belonging to the same group, exert subtly different influences due to their differing electronegativity and atomic size.

Halogen substituents on an aromatic ring exhibit two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R or +M). stackexchange.com

Inductive Effect (-I): Due to their high electronegativity relative to carbon, both fluorine and bromine withdraw electron density from the benzene ring through the sigma (σ) bond framework. researchgate.net This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org Fluorine is the most electronegative element, so its inductive effect is stronger than that of bromine. stackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. researchgate.net This donation of electron density via resonance increases the electron density at the ortho and para positions of the ring. This effect tends to activate the ring towards electrophilic attack. For halogens, the effectiveness of this resonance donation depends on the orbital overlap between the halogen's p-orbital and the carbon 2p-orbital of the ring. The smaller fluorine atom (with its 2p orbitals) has a more effective orbital overlap with carbon's 2p orbitals compared to the larger bromine atom (with its 4p orbitals). stackexchange.com

For halogens, the electron-withdrawing inductive effect is generally stronger and outweighs the electron-donating resonance effect. stackexchange.com Consequently, both fluorine and bromine are classified as deactivating substituents in the context of electrophilic aromatic substitution. libretexts.org

Table 1: Comparison of Electronic Effects for Fluorine and Bromine

| Effect | Fluorine | Bromine | Influence on Aromatic Ring |

| Inductive Effect (-I) | Strong | Moderate | Electron-withdrawing; deactivates the entire ring. |

| Resonance Effect (+R) | Weak (but effective overlap) | Weaker (poor overlap) | Electron-donating; enriches ortho and para positions. |

| Net Electronic Effect | Deactivating | Deactivating | Slower reaction rate compared to benzene in EAS. |

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. While the halogen substituents in 2-Bromo-4-ethenyl-1-fluorobenzene deactivate the ring, their resonance effects direct incoming electrophiles to specific positions. Halogens are known as ortho-, para- directors because their resonance effect stabilizes the cationic intermediate (the arenium ion or sigma complex) when the attack occurs at these positions. libretexts.org

For this compound, the potential sites for electrophilic attack are influenced by the three existing substituents:

Fluorine (at C1): Directs ortho (C2, C6) and para (C4).

Bromine (at C2): Directs ortho (C1, C3) and para (C5).

Ethenyl group (at C4): A weakly activating, ortho-, para- director.

Table 2: Relative Rates of Nitration for Halobenzenes (Compared to Benzene)

| Compound | Relative Rate of Reaction |

| Benzene (C₆H₆) | 1.0 |

| Fluorobenzene (B45895) (C₆H₅F) | 0.11 |

| Chlorobenzene (C₆H₅Cl) | 0.02 |

| Bromobenzene (C₆H₅Br) | 0.06 |

Source: Data adapted from Chemistry Stack Exchange. stackexchange.com

Aryl halides can undergo nucleophilic aromatic substitution (NAS), a reaction that is generally less common than EAS. libretexts.org There are two primary mechanisms for this transformation. youtube.com

Addition-Elimination Mechanism: This pathway requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com The compound this compound lacks such strongly activating groups. The fluorine and bromine themselves are not sufficiently electron-withdrawing to facilitate this mechanism under typical conditions.

Elimination-Addition (Benzyne) Mechanism: This pathway is more plausible for this compound. It proceeds through a highly reactive benzyne (B1209423) intermediate and is favored by the use of a very strong base, such as sodium amide (NaNH₂). youtube.com The reaction involves two steps:

Elimination: The strong base abstracts a proton from a carbon atom adjacent to one of the halogens. The resulting carbanion then expels the halide ion to form a triple bond within the benzene ring (a benzyne). youtube.com A proton could potentially be removed from C3 (ortho to Br) or C6 (ortho to F).

Addition: A nucleophile then attacks one of the two carbons of the benzyne triple bond, followed by protonation to yield the final product. This can result in a mixture of isomers, with the incoming nucleophile adding either at the position of the original leaving group or at an adjacent position. youtube.com In this mechanism, bromide is typically a better leaving group than fluoride (B91410).

Transformations of the Ethenyl Moiety

The ethenyl (vinyl) group at the C4 position is a versatile functional handle that can undergo reactions typical of an alkene, largely independent of the aromatic system.

The carbon-carbon double bond of the ethenyl group can be readily reduced through catalytic hydrogenation. libretexts.org

This process involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com This reaction is highly selective for the alkene functionality under standard conditions, leaving the aromatic ring intact due to its significant resonance stability. The reduction of the benzene ring requires much more forcing conditions, such as high pressure and elevated temperatures.

The hydrogenation of the ethenyl group converts it to an ethyl group, yielding 2-Bromo-4-ethyl-1-fluorobenzene (B1611987) . The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the metal catalyst. youtube.com

Table 3: Common Catalysts for Selective Alkene Hydrogenation

| Catalyst | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temperature, Methanol/Ethanol solvent |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1 atm), Room Temperature, Acetic Acid/Ethanol solvent |

| Raney Nickel (Raney Ni) | H₂ (can require higher pressure/temp), Ethanol solvent |

Source: Information compiled from various sources on catalytic hydrogenation. libretexts.orgyoutube.comyoutube.com

The ethenyl group is susceptible to various oxidative reactions that can transform it into other functional groups, such as aldehydes, carboxylic acids, epoxides, or diols.

Oxidative Cleavage: The double bond can be completely broken using strong oxidizing agents.

Ozonolysis (O₃): Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) cleaves the double bond to yield 2-bromo-4-fluorobenzaldehyde .

Permanganate (B83412) Oxidation: Reaction with hot, acidic potassium permanganate (KMnO₄) will cleave the double bond and oxidize the resulting fragment to a carboxylic acid, yielding 2-bromo-4-fluorobenzoic acid .

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), react with the alkene to form an epoxide (oxirane). This would convert this compound into 2-(2-bromo-4-fluorophenyl)oxirane .

Dihydroxylation: The alkene can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons).

Syn-dihydroxylation: Using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) results in the addition of two -OH groups to the same side of the double bond, yielding 1-(2-bromo-4-fluorophenyl)ethane-1,2-diol .

These transformations highlight the synthetic utility of the ethenyl group for further functionalization of the molecule. researchgate.net

Table 4: Summary of Oxidative Transformations of the Ethenyl Group

| Transformation | Reagents | Product Functional Group |

| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Aldehyde |

| Oxidative Cleavage | Hot, acidic KMnO₄ | Carboxylic Acid |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide (Oxirane) |

| Syn-Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄, NaOH | Vicinal Diol |

Cycloaddition Reactions and Polymerization Potential

The presence of a vinyl (ethenyl) group on the benzene ring makes this compound a candidate for cycloaddition reactions and polymerization. The vinyl group, being an electron-rich dieneophile, can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes. The reactivity of the vinyl group is influenced by the electronic effects of the bromo and fluoro substituents on the aromatic ring.

Furthermore, the vinyl functionality allows for the possibility of polymerization. Similar to styrene (B11656), this compound can potentially undergo polymerization via free-radical, cationic, or anionic mechanisms to form poly(vinylene) chains. The resulting polymer would feature a repeating unit with a fluorobromophenyl pendant group, which could impart specific properties such as thermal stability, flame retardancy, and a high refractive index to the material. The specific conditions required for polymerization and the properties of the resulting polymer are subjects for empirical investigation.

Mechanistic Studies of Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net The compound this compound is a versatile substrate for such reactions, primarily due to the presence of a carbon-bromine (C-Br) bond, which is susceptible to cleavage by transition metal catalysts. mdpi.com

Detailed Palladium-Catalyzed Reaction Mechanisms: Oxidative Addition, Transmetalation, and Reductive Elimination

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are among the most powerful methods for forming new bonds at the site of the C-Br bond in this compound. These reactions generally proceed through a well-established catalytic cycle involving three key steps. chemistryjournals.netchemistryjournals.net

Oxidative Addition : The catalytic cycle begins with the reaction of a low-valent palladium(0) complex with this compound. The palladium center inserts itself into the C-Br bond, breaking it and forming a new organopalladium(II) complex. This step is called oxidative addition because the oxidation state of palladium increases from 0 to +2.

Transmetalation : In this step, a second organic group, which is to be coupled to the fluorovinylphenyl moiety, is transferred to the palladium(II) complex from an organometallic reagent. For instance, in a Suzuki-Miyaura coupling, this would involve the transfer of an organic group from an organoboron compound. chemistryjournals.net In a Stille coupling, an organotin reagent is used. This step results in a new palladium(II) complex bearing both organic partners. chemistryjournals.net

Reductive Elimination : This is the final step of the catalytic cycle. The two organic groups attached to the palladium(II) center are expelled together, forming the new carbon-carbon bond of the final product. In this process, the palladium is reduced from its +2 oxidation state back to its original 0 state, thus regenerating the active catalyst which can then participate in a new cycle.

The table below outlines these fundamental steps for a generic palladium-catalyzed Suzuki-Miyaura coupling of this compound.

| Step | Description | Reactants | Intermediate/Product |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | This compound, Pd(0)L_n | Aryl-Pd(II)-Br Complex |

| Transmetalation | Transfer of an organic group (R) from a boronic acid derivative. | Aryl-Pd(II)-Br Complex, R-B(OH)_2 | Di-organo-Pd(II) Complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | Di-organo-Pd(II) Complex | Coupled Product, Pd(0)L_n |

Identification of Catalyst Resting States and Turnover-Limiting Steps

The identity of the TLS in palladium-catalyzed cross-coupling reactions can vary depending on the specific substrates, ligands, and reaction conditions. For electron-rich aryl bromides like this compound, the oxidative addition step is generally fast. The turnover-limiting step is often either the transmetalation or the reductive elimination. The resting state of the catalyst is typically the species that immediately precedes the turnover-limiting step in the catalytic cycle. unife.it For example, if reductive elimination is the slow step, the di-organo-palladium(II) complex would be the resting state.

Role of Ambiphilic Metal-Ligand Activation (AMLA) Pathways in C-H Activation

While cross-coupling reactions of this compound predominantly occur at the C-Br bond, direct C-H activation presents an alternative and more atom-economical route for functionalization. In recent years, mechanistic pathways involving Ambiphilic Metal-Ligand Activation (AMLA) have been identified as important in C-H activation processes. rsc.orgunige.chnih.gov

The AMLA mechanism involves a cooperative effort between the metal center and a coordinated ligand to cleave a C-H bond. rsc.orgunige.ch In this process, the metal center acts as a Lewis acid, coordinating to the C-H bond, while the ligand acts as a Lewis base, accepting the proton. This concerted mechanism can lower the activation energy for C-H bond cleavage. While specific studies on this compound are not prevalent, this pathway is a key consideration in the development of new catalytic systems for the direct functionalization of its aromatic C-H bonds.

Mechanistic Insights into Transition Metal-Free Coupling Reactions

Recent advancements in organic synthesis have led to the development of transition metal-free coupling reactions. chemrxiv.org These methods provide an alternative to traditional metal-catalyzed processes, avoiding concerns about metal toxicity and cost. For substrates like this compound, metal-free couplings could proceed through various mechanisms, including radical pathways or reactions involving frustrated Lewis pairs (FLPs). chemrxiv.org For instance, a C-C bond-forming reaction might be initiated by a radical initiator that leads to the formation of an aryl radical from the C-Br bond, which can then be trapped by a suitable coupling partner.

Regioselectivity and Stereoselectivity in Transformations of this compound

The structure of this compound offers several reactive sites, making regioselectivity a critical consideration in its transformations. The primary sites for reaction are the C-Br bond, the C-F bond, the vinyl group, and the aromatic C-H bonds.

Regioselectivity: Transition metal-catalyzed cross-coupling reactions exhibit high regioselectivity. The reactivity of carbon-halogen bonds towards oxidative addition typically follows the order C-I > C-Br > C-Cl >> C-F. Consequently, palladium-catalyzed reactions on this compound will selectively occur at the more reactive C-Br bond, leaving the C-F bond and the vinyl group intact.

The table below summarizes the expected regioselectivity for different types of reactions.

| Reactive Site | Reaction Type | Selectivity |

| C-Br Bond | Palladium-Catalyzed Cross-Coupling | High |

| C-F Bond | Palladium-Catalyzed Cross-Coupling | Low (requires harsh conditions) |

| Vinyl Group | Electrophilic Addition, Hydrogenation | High (under appropriate conditions) |

| Aromatic C-H Bonds | Directed C-H Activation | Moderate to High (depends on directing group) |

Stereoselectivity: Reactions involving the vinyl group can raise questions of stereoselectivity. For example, dihydroxylation or epoxidation of the double bond would create one or two new stereocenters. The facial selectivity of such reactions would depend on the steric and electronic influence of the substituted benzene ring and the specific reagents and catalysts employed. Similarly, in polymerization, the stereochemical arrangement of the pendant phenyl groups along the polymer backbone (tacticity) would be a key factor determining the polymer's properties.

Directed Metalation and Deprotonative Strategies for Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. In the case of this compound, the fluorine atom could potentially act as a weak DMG, directing metalation to the C3 position. However, the bromine at the C2 position introduces both steric hindrance and an alternative reactive site (e.g., for halogen-metal exchange), which could compete with or prevent C-H activation at the adjacent position.

Similarly, deprotonation strategies would be influenced by the acidity of the aromatic protons. The electron-withdrawing nature of the fluorine and bromine atoms would increase the acidity of the ring protons, but the precise regioselectivity of deprotonation with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is not documented for this specific substrate. Research on analogous structures suggests that a complex mixture of products could arise, or that specific and carefully optimized conditions would be necessary to achieve selective functionalization. Unfortunately, no specific studies or data tables detailing such investigations for this compound could be located.

Steric and Electronic Effects on Regiochemical Outcomes in Catalytic Reactions

The interplay of steric and electronic effects is crucial in determining the outcome of catalytic reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). For this compound, the bromine atom at C2 is the most likely site for oxidative addition to a low-valent metal catalyst.

Steric Effects: The bromine atom is positioned between the fluorine atom and a proton on the ring. This steric environment is relatively unhindered, suggesting that oxidative addition should be feasible. However, the nature of the catalyst, particularly the ligands coordinated to the metal center, would play a significant role. Bulky ligands could influence the approach of the catalyst to the C-Br bond and could be used to control selectivity in subsequent reactions involving the vinyl group.

Despite these well-understood general principles, the absence of specific research on this compound means that there are no available data tables comparing yields, regioselectivity, or reaction rates under different catalytic conditions. Such data would be essential for a thorough understanding of how steric and electronic factors govern the reactivity of this particular molecule.

Catalytic Applications and Catalyst Development for Transformations of 2 Bromo 4 Ethenyl 1 Fluorobenzene

Palladium-Based Catalysis

Palladium has been a cornerstone in the field of cross-coupling catalysis, offering a wide range of applications for aryl halides like 2-Bromo-4-ethenyl-1-fluorobenzene. The effectiveness of palladium catalysts is often dictated by the choice of ligands and the nature of the catalytic system (homogeneous or heterogeneous).

Ligand Design and Optimization for Enhanced Reactivity and Selectivity

The design of ligands is paramount in palladium-catalyzed reactions to modulate the catalyst's reactivity, stability, and selectivity. For substrates such as this compound, the ligand influences the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. acs.orgacs.org

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties and steric tunability. acs.orgnih.gov These ligands can enhance the stability and activity of palladium catalysts. For example, NHC-based palladium complexes have been designed for the C3-H functionalization of indoles with styrenes, demonstrating the role of the NHC ligand in the catalytic activity. acs.org In the context of this compound, NHC ligands could be employed in reactions like the Buchwald-Hartwig amination to form new C-N bonds. researchgate.netscispace.com

Specialized Ligands for Specific Transformations: For certain applications, specialized ligands are designed. For instance, in conjunctive cross-coupling reactions, chiral phosphine-oxazoline based ligands have been used with palladium to achieve high enantioselectivity. google.com The design of these ligands is critical to render the palladium center sufficiently electron-rich for oxidative addition while also facilitating subsequent steps in the catalytic cycle. google.com

Table 1: Influence of Ligand Design on Palladium-Catalyzed Reactions

| Ligand Type | Key Features | Application Example with Aryl Bromides | Reference |

| Bulky Phosphines | Sterically hindered, electron-rich | Suzuki-Miyaura cross-coupling at room temperature | nih.gov |

| Biaryl Phosphines | Phobane and phosphatrioxa-adamantane frameworks | Suzuki-Miyaura reactions of diverse aryl bromides | acs.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | C-H functionalization, potential for Buchwald-Hartwig amination | researchgate.netacs.org |

| Chiral Phosphine-Oxazolines | Chiral, electronically asymmetric | Enantioselective conjunctive cross-coupling | google.com |

Comparative Studies of Heterogeneous versus Homogeneous Palladium Catalysis

Homogeneous palladium catalysts, while highly active and selective, present challenges in terms of catalyst recovery, recycling, and potential contamination of the final product with palladium residues, which is a significant concern in the pharmaceutical industry. researchgate.net This has driven the development of heterogeneous palladium catalysts for transformations involving substrates like this compound.

Homogeneous Catalysis: Homogeneous systems, where the catalyst is in the same phase as the reactants, offer high activity due to the accessibility of the catalytic sites. Ligand-modified palladium complexes are classic examples and have been extensively used for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. acs.orgresearchgate.net However, the high cost of palladium and the difficulty in separating the catalyst from the product are major drawbacks. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer solutions to the problems of catalyst separation and reuse. researchgate.net Recent advancements include:

Palladium Nanoparticles (Pd NPs): Pd NPs supported on various materials like carbon, silica (B1680970), or alumina (B75360) are effective catalysts for C-C coupling reactions. nih.gov They can act as a reservoir for soluble palladium species that are the true catalytic species.

Magnetic Nanoparticles: Immobilizing palladium on magnetic nanoparticles, such as iron oxide (Fe₂O₄), allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. researchgate.netlincoln.ac.uk These catalysts have shown high efficiency in Suzuki-Miyaura cross-coupling reactions and can be reused multiple times with minimal loss of activity. researchgate.net

Single-Atom Catalysts: A significant development is the use of single-atom palladium catalysts anchored on supports like exfoliated graphitic carbon nitride (Pd-ECN). researchgate.net These catalysts exhibit high chemoselectivity and broad functional group tolerance, comparable to state-of-the-art homogeneous catalysts, along with robust stability, making them suitable for continuous flow processes. researchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Palladium Catalysis

| Catalyst Type | Advantages | Disadvantages | Example System | Reference |

| Homogeneous | High activity and selectivity, well-defined active sites | Difficult to separate and recycle, potential product contamination | Pd(OAc)₂ with phosphine (B1218219) ligands | acs.org |

| Heterogeneous (Pd NPs) | Easy separation, potential for reuse | Potential for metal leaching, lower activity in some cases | Pd NPs on silica or alumina | nih.gov |

| Heterogeneous (Magnetic NPs) | Facile magnetic separation, good reusability | Synthesis of the supported catalyst can be complex | Pd immobilized on Fe₂O₄ nanoparticles | researchgate.netlincoln.ac.uk |

| Heterogeneous (Single-Atom) | High activity and selectivity, robust stability, suitable for flow chemistry | Support material and anchoring method are crucial | Pd atoms on graphitic carbon nitride (Pd-ECN) | researchgate.net |

Strategies for Catalyst Recycling and Reusability in Industrial Processes

The economic viability and environmental impact of industrial processes heavily depend on the ability to recycle and reuse catalysts. For transformations of this compound, this is a key consideration.

The primary strategy for catalyst recycling revolves around the use of heterogeneous catalysts. As discussed, supporting palladium on solid matrices allows for straightforward separation from the reaction mixture. Magnetic nanoparticles (e.g., Fe₃O₄@PMO/SB-Pd) offer a particularly efficient method for recovery, where the catalyst can be collected with a magnet, washed, and reused in subsequent reaction cycles with little to no decrease in performance. acs.org Similarly, the development of robust single-atom catalysts on materials like graphitic carbon nitride provides a stable catalytic system that can be used in continuous flow reactors, inherently allowing for catalyst retention and reuse over extended periods. researchgate.net

Catalysis by Other Transition Metals (e.g., Copper, Nickel, Ruthenium, Manganese)

While palladium is a dominant metal in cross-coupling chemistry, other transition metals offer alternative and sometimes complementary reactivity for the transformation of this compound.

Nickel-Based Catalysis: Nickel is a more earth-abundant and less expensive alternative to palladium. Nickel catalysts are particularly effective in Kumada cross-coupling reactions, which utilize Grignard reagents. This reaction is a viable method for the synthesis of styrene (B11656) derivatives and unsymmetrical biaryls. For a substrate like this compound, a Kumada coupling could be employed to introduce an aryl or alkyl group at the bromine-substituted position. Nickel-catalyzed couplings can sometimes proceed without the need for complex ligands. rsc.org Furthermore, nickel catalysts have been developed for the activation of C-F bonds, which could be relevant for more complex transformations of fluorinated aromatics. youtube.com

Copper-Based Catalysis: Copper catalysts are also gaining prominence for cross-coupling reactions due to their low cost. Copper can effectively catalyze the coupling of organometallic reagents with aryl halides. In some cases, copper catalysts exhibit unique reactivity and can facilitate cross-couplings without the need for specialized ligands, particularly in aryl-heteroaryl bond formations.

Manganese-Based Catalysis: Manganese is another earth-abundant metal that is being explored for catalytic applications. Manganese-catalyzed C-H activation has emerged as a powerful tool for the functionalization of organic molecules. While direct application to this compound would require specific directing groups, the development of manganese catalysts for C-H functionalization represents a growing area of research with potential for future applications.

Organocatalysis and Metal-Free Catalysis Approaches for Bond Formations

In an effort to develop more sustainable and cost-effective synthetic methods, there is growing interest in organocatalysis and metal-free catalytic systems. These approaches avoid the use of potentially toxic and expensive transition metals.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For substrates with a styrene moiety like this compound, organocatalytic methods for the synthesis of axially chiral styrenes have been developed. lincoln.ac.uk These methods often employ secondary amines to activate the substrate through iminium ion formation. While these examples may not directly involve the C-Br bond, they highlight the potential of organocatalysis to effect transformations on the ethenyl group. Additionally, organocatalytic methods for C-H activation, using catalysts like 1,10-phenanthroline, have been reported for the cross-coupling of aryl halides with arenes, offering a potential metal-free route for biaryl synthesis. researchgate.net

Metal-Free Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions, without the need for a metal photocatalyst. This can be achieved through the formation of an electron-donor-acceptor (EDA) complex. For a compound like this compound, this approach could be used to generate an aryl radical at the C-Br bond, which can then participate in various bond-forming reactions. Two-dimensional nanomaterials, such as graphitic carbon nitride (g-CN), are being explored as metal-free photocatalysts for a range of organic transformations, including C-N and C-O cross-coupling reactions. google.comrsc.org

Lewis Acid Catalysis in Functionalization Reactions

Lewis acid catalysis typically involves the activation of an electrophile by a Lewis acid, which is an electron-pair acceptor. In the context of this compound, Lewis acids could potentially be used to activate the ethenyl group towards nucleophilic attack or to modulate the reactivity in other transformations.

The functionalization of styrenes can be influenced by Lewis acids. For example, nickel/Lewis acid cooperative catalysis has been used for the C-4 selective alkylation of pyridines with styrenes. researchgate.net While this is not a direct functionalization of the styrene itself, it demonstrates the role of Lewis acids in controlling reactivity in reactions involving styrenic compounds. More generally, Lewis acids are employed in a wide array of reactions, such as Diels-Alder and Friedel-Crafts reactions, and could potentially be used to promote reactions involving the vinyl group of this compound. researchgate.net The development of recyclable fluorous Lewis acid catalysts offers a more sustainable approach to Lewis acid catalysis. acs.org

Table 3: Overview of Catalytic Approaches for Transformations of this compound

| Catalytic System | Key Features | Potential Transformation |

| Palladium-Based | High efficiency and selectivity, well-developed ligand systems | Suzuki, Heck, Buchwald-Hartwig, and other cross-coupling reactions at the C-Br bond |

| Nickel-Based | Cost-effective, effective for Kumada coupling | C-C bond formation using Grignard reagents |

| Copper-Based | Inexpensive, unique reactivity in some cases | C-C and C-heteroatom bond formation |

| Manganese-Based | Earth-abundant, emerging for C-H activation | Potential for direct functionalization of C-H bonds |

| Organocatalysis | Metal-free, sustainable | Asymmetric transformations of the ethenyl group, potential for C-H activation |

| Metal-Free Photocatalysis | Mild reaction conditions, avoids transition metals | Radical-mediated bond formation at the C-Br bond |

| Lewis Acid Catalysis | Activation of electrophiles | Functionalization of the ethenyl group |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to describing the distribution of electrons in a molecule, which in turn governs its stability and chemical behavior. For 2-Bromo-4-ethenyl-1-fluorobenzene, these studies reveal how the interplay between the aromatic ring, the electron-withdrawing halogen substituents (bromine and fluorine), and the conjugating ethenyl (vinyl) group defines its electronic character.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.org A smaller gap generally implies higher polarizability and greater reactivity. nih.gov

The distribution of these orbitals also predicts sites of reactivity. The regions with the largest HOMO coefficients are susceptible to electrophilic attack, whereas regions with large LUMO coefficients are prone to nucleophilic attack. In this molecule, the vinyl group and specific carbons on the aromatic ring are the likely centers for such interactions.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Expected Primary Character | Predicted Energy Level (Relative) | Implication for Reactivity |

| HOMO | π-bonding orbital | High | Electron-donating; susceptible to electrophilic attack, particularly at the vinyl group and electron-rich ring positions. |

| LUMO | π*-antibonding orbital | Low | Electron-accepting; susceptible to nucleophilic attack, particularly at the vinyl group and electron-poor ring positions. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Relatively Small | Indicates high polarizability and chemical reactivity compared to non-conjugated analogues. nih.gov |

This table is illustrative, based on general principles of FMO theory as applied to substituted styrenes.

Mulliken charge analysis is a method for estimating the partial atomic charges within a molecule, providing insight into its electrostatic potential and polar nature. karazin.ua This analysis is derived from partitioning the electron population among the atoms based on the basis functions used in the quantum chemical calculation. The electron density distribution, a fundamental variable in DFT, reveals how electrons are shared between atoms and highlights regions of charge accumulation and depletion. researchgate.netaps.org

In this compound, the charge distribution is heavily influenced by the differing electronegativities of the substituents.

Fluorine: As the most electronegative atom, it will bear the most significant negative partial charge.

Bromine: Also electronegative, it will carry a negative partial charge, though typically less than fluorine.

Carbon Atoms: The carbon atom bonded to fluorine (C1) will have a significant positive partial charge. The carbon bonded to bromine (C2) will also be positive. The charges on the other ring carbons and the vinyl group carbons will be influenced by a combination of inductive withdrawal from the halogens and π-conjugation with the vinyl group. researchgate.net

This charge distribution creates a complex molecular electrostatic potential map, indicating which parts of the molecule are likely to interact with electrophiles or nucleophiles.

Table 2: Illustrative Mulliken Partial Atomic Charges for a Halogenated Aromatic Compound

| Atom | Partial Charge (a.u.) |

| C1 (bonded to F) | +0.15 to +0.25 |

| C2 (bonded to Br) | +0.05 to +0.10 |

| C4 (bonded to vinyl) | -0.05 to -0.15 |

| F | -0.25 to -0.35 |

| Br | -0.05 to -0.10 |

| Vinyl Cα | -0.10 to -0.20 |

| Vinyl Cβ | -0.15 to -0.25 |

Note: These values are representative examples based on calculations of analogous molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) and are intended for illustrative purposes only. karazin.uaresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and widely used computational method that balances accuracy with computational cost, making it suitable for a wide range of molecular property predictions. esqc.orgyoutube.com DFT calculations are used to determine optimized molecular geometries, characterize reaction pathways, and predict spectroscopic data.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. youtube.comscm.com For this compound, a key structural question is the conformation of the ethenyl group relative to the benzene (B151609) ring. In unsubstituted styrene (B11656), a planar geometry is favored as it maximizes the stabilizing conjugation between the π-systems of the ring and the vinyl group. uwosh.edu

Table 3: Predicted Optimized Geometry Parameters for this compound

| Parameter | Bond/Angle | Predicted Value | Basis of Prediction |

| Bond Length | C-F | ~1.35 Å | Typical for fluorobenzenes |

| Bond Length | C-Br | ~1.90 Å | Typical for bromobenzenes |

| Bond Length | Caromatic-Cvinyl | ~1.47 Å | Shorter than a single bond due to conjugation uwosh.edu |

| Bond Length | Cvinyl=Cvinyl | ~1.34 Å | Typical for a double bond uwosh.edu |

| Dihedral Angle | C1-C2-Cα-Cβ | 5° - 20° | Non-planar due to steric hindrance from ortho-Br |

These values are estimates based on data from styrene and halogenated benzenes and serve as likely outcomes of a DFT optimization.

DFT is instrumental in mapping the energy landscape of chemical reactions, including the identification of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. joaquinbarroso.com Its characterization is crucial for calculating reaction activation energies and understanding reaction mechanisms.

A highly relevant reaction for this compound is the Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org In a potential reaction with another alkene, the first and often rate-limiting step is the oxidative addition of the C-Br bond to a palladium(0) catalyst. DFT calculations can model the geometry and energy of the transition state for this step. elsevierpure.com The electron-withdrawing nature of the ortho-fluorine atom would likely make the C2 carbon more electrophilic, potentially facilitating the oxidative addition step compared to non-fluorinated analogues. Elucidating the full catalytic cycle, including subsequent migratory insertion and reductive elimination steps, provides a complete mechanistic picture. ntu.edu.sgresearchgate.net

DFT calculations can accurately predict various spectroscopic properties, serving as a powerful tool for structural verification and spectral assignment. arxiv.orgmit.edu

NMR Spectroscopy: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. rsc.orgnih.gov The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The predicted ¹⁹F chemical shift would be particularly sensitive to the electronic environment created by the adjacent bromine atom and the para-vinyl group. nih.govaps.org Comparing calculated shifts with experimental data can be invaluable for confirming the molecular structure.

Infrared (IR) Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule. researchgate.netdiva-portal.org These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be used to generate a theoretical IR spectrum. For this compound, the spectrum would be characterized by strong absorptions corresponding to the C-F and C-Br stretches, C=C stretching of the vinyl group and aromatic ring, and various C-H bending modes.

Table 4: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range/Value | Notes |

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -125 ppm | Relative to CFCl₃. The exact value is sensitive to the local electronic environment. nih.gov |

| ¹³C NMR | Vinyl Cβ | ~115 ppm | Shielded relative to the α-carbon. cdnsciencepub.com |

| ¹³C NMR | Vinyl Cα | ~135 ppm | Deshielded due to attachment to the ring. cdnsciencepub.com |

| IR | C-F Stretch | 1200 - 1250 cm⁻¹ | Strong absorption characteristic of aryl fluorides. |

| IR | C=C Stretch (vinyl) | 1625 - 1635 cm⁻¹ | Characteristic alkene stretching frequency. |

| IR | C-H Out-of-plane bend | 900 - 910 cm⁻¹ | Strong band typical for terminal vinyl groups. |

These are theoretically anticipated values based on DFT methods and data from analogous compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its conformational flexibility and the dynamics of its chemical reactions.

Conformational Landscapes: The presence of the ethenyl (vinyl) group connected to the benzene ring allows for rotational freedom around the C-C single bond. This rotation dictates the orientation of the vinyl group relative to the plane of the fluorinated and brominated benzene ring. An MD simulation could map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Factors influencing the conformational landscape would include:

Steric Hindrance: Repulsive forces between the vinyl group and the adjacent bromine atom.

Electronic Effects: Interactions between the pi-systems of the vinyl group and the aromatic ring, influenced by the electron-withdrawing fluorine and bromine atoms.

A hypothetical study would likely reveal one or more low-energy conformers that are preferentially populated at room temperature. The simulation could generate data on the dihedral angle distribution, providing a quantitative measure of the molecule's flexibility.

Reaction Dynamics: MD simulations can also model the trajectory of chemical reactions. For this compound, this could be applied to understand mechanisms of reactions such as polymerization at the vinyl group or substitution reactions at the aromatic ring. By simulating the approach of reactants and the subsequent bond-making and bond-breaking processes, researchers could analyze the transition states and intermediates involved. This would offer a dynamic picture that complements the static view provided by quantum chemical calculations of reaction pathways. However, no specific studies detailing such simulations for this compound were found.

In Silico Modeling for Intermolecular Interactions and Crystal Packing Phenomena

In silico modeling, particularly methods for crystal structure prediction (CSP), is used to predict how molecules arrange themselves in a solid, crystalline state. nih.gov This is governed by a delicate balance of intermolecular interactions. researchgate.net

Intermolecular Interactions: The specific arrangement of this compound molecules in a crystal would be determined by a variety of non-covalent interactions. A computational analysis would typically quantify the following:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. The fluorine and bromine substituents would modulate the electron density of the ring, influencing the geometry (e.g., parallel-displaced or T-shaped) and strength of these interactions.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich regions on neighboring molecules.

Hydrogen Bonding: Weak C-H···F and C-H···π hydrogen bonds could play a significant role in directing the crystal packing.

Computational models like the Effective Fragment Potential (EFP) or Symmetry-Adapted Perturbation Theory (SAPT) could be used to dissect and quantify the energy contributions of these different interaction types, providing a detailed understanding of the forces holding the crystal together. iastate.edu

Crystal Packing Phenomena: Crystal structure prediction studies involve generating a vast number of plausible crystal packing arrangements and ranking them by their calculated lattice energies. nih.govresearchgate.net For this compound, a CSP study would aim to identify the most thermodynamically stable crystal structure (the global minimum on the lattice energy landscape). nih.gov

Such a study could produce a table of predicted polymorphs, their space groups, unit cell parameters, and calculated densities.

Table 1: Hypothetical Crystal Structure Prediction Data for this compound

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) |

| Form I | P2₁/c | -85.2 | 1.75 |

| Form II | P-1 | -83.9 | 1.72 |

| Form III | C2/c | -82.5 | 1.70 |

This table is illustrative and not based on published experimental or computational data.

The results from these in silico models are crucial for understanding the physical properties of the solid material and for rationalizing the outcomes of crystallization experiments. nih.gov Despite the power of these methods, specific CSP results for this compound are not available in the surveyed literature.

Advanced Characterization Techniques for Research on 2 Bromo 4 Ethenyl 1 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering atom-specific information about the chemical environment, connectivity, and dynamics.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecule's static structure. Each spectrum offers unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number and environment of hydrogen atoms. For "2-Bromo-4-ethenyl-1-fluorobenzene," the aromatic region would show distinct signals for the three protons on the benzene (B151609) ring, with their splitting patterns (multiplicity) dictated by coupling to each other and to the fluorine atom. The vinyl group protons would appear as a characteristic set of signals in the olefinic region, typically exhibiting complex splitting due to geminal, cis, and trans couplings.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. nih.gov The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bonded to bromine and fluorine would show characteristic shifts, and the vinyl and aromatic carbons would appear in their respective typical ranges. Quaternary carbons, those without attached protons, generally exhibit signals of lower intensity. nih.gov

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. crystalpharmatech.comomicsonline.org The ¹⁹F NMR spectrum of "this compound" would show a single resonance, and its coupling to adjacent protons would provide further structural confirmation. The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, making it highly sensitive to the electronic environment. omicsonline.orgmeasurlabs.com

The combined analysis of these one-dimensional NMR spectra allows for the initial assignment of the molecular structure.

Table 1: Hypothetical High-Resolution NMR Data for this compound

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Aromatic | 7.65 | dd | 8.5, 2.0 | H-3 |

| 7.40 | ddd | 8.5, 4.5, 2.0 | H-5 | |

| 7.15 | t | 8.5 | H-6 | |

| Vinyl | 6.70 | dd | 17.6, 10.9 | -CH= |

| 5.80 | d | 17.6 | =CH₂ (trans) | |

| 5.35 | d | 10.9 | =CH₂ (cis) | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| 160.5 (d, ¹JCF = 250 Hz) | C-1 | |||

| 136.0 | C-4 | |||

| 134.5 | -CH= | |||

| 132.0 (d, ³JCF = 8 Hz) | C-5 | |||

| 129.0 (d, ⁴JCF = 3 Hz) | C-3 | |||

| 117.5 | =CH₂ | |||

| 116.0 (d, ²JCF = 22 Hz) | C-6 | |||

| 112.0 (d, ²JCF = 25 Hz) | C-2 | |||

| ¹⁹F NMR | δ (ppm) | Multiplicity | ||

| -110.0 | m |

Note: This table contains hypothetical data for illustrative purposes. δ = chemical shift; d = doublet; t = triplet; m = multiplet; J = coupling constant.

Variable-Temperature (VT) NMR is a powerful technique used to study dynamic molecular processes, such as conformational changes or restricted rotation around single bonds. mdpi.comchegg.com For "this compound," VT-NMR could be employed to investigate the rotational barrier of the ethenyl (vinyl) group with respect to the benzene ring.

At low temperatures, the rotation around the C-C single bond connecting the vinyl group to the aromatic ring might be slow on the NMR timescale. This could lead to the observation of distinct signals for different rotational conformers. As the temperature is increased, the rate of rotation increases. This increased rate would cause the distinct signals to broaden, eventually coalesce into a single time-averaged signal at the coalescence temperature, and then sharpen at higher temperatures. mdpi.com By analyzing the spectral changes as a function of temperature, particularly the coalescence temperature, the activation energy (rotational barrier) for this process can be calculated, providing valuable information about the molecule's conformational dynamics. mdpi.commdpi.com

When "this compound" is in a solid form, such as a crystalline powder or as a component in a polymer, solid-state NMR (ssNMR) provides critical structural information that is inaccessible by solution-state NMR. crystalpharmatech.comnih.gov In the solid state, anisotropic interactions, which are averaged out in solution, lead to very broad spectral lines. Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and achieve high-resolution spectra. crystalpharmatech.comnih.gov

ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound will yield distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions.

Characterize Amorphous vs. Crystalline Content: ssNMR can distinguish between ordered crystalline phases and disordered amorphous phases within a material. crystalpharmatech.com

Probe Intermolecular Interactions: Techniques like cross-polarization (CP) and dipolar correlation experiments can reveal proximity between different nuclei (e.g., ¹H-¹³C, ¹⁹F-¹³C), providing insights into the spatial arrangement of molecules in the crystal lattice. acs.org

For a fluorinated compound, ¹⁹F ssNMR is particularly powerful due to the high sensitivity of the fluorine nucleus to its local environment. crystalpharmatech.com

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules where 1D spectra may have overlapping signals. omicsonline.orgyoutube.com Key 2D NMR experiments for "this compound" include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH). youtube.comsdsu.edu It would show correlations between adjacent aromatic protons and between the protons within the vinyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹JCH). youtube.comsdsu.edu It is invaluable for assigning carbon signals by linking them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). youtube.comsdsu.edu It is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton by showing connections across non-protonated atoms. For instance, it would show correlations from the vinyl protons to the aromatic C-4 carbon, and from the aromatic protons to neighboring carbons.

Together, these 2D NMR techniques provide a detailed connectivity map of the molecule, allowing for a confident and complete structural elucidation. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the elemental composition, of a molecule.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). measurlabs.comazolifesciences.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. researchgate.netalgimed.com

For "this compound" (C₈H₆BrF), HRMS would be able to distinguish its exact mass from other potential compounds that might have the same nominal (integer) mass. The presence of bromine is particularly distinctive, as its two major isotopes (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance, leading to a characteristic isotopic pattern (M and M+2 peaks of similar intensity) in the mass spectrum, which further confirms the presence of a single bromine atom.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Difference (ppm) | Elemental Composition |

| [M]⁺ (for ⁷⁹Br) | 200.9631 | 200.9629 | -1.0 | C₈H₆⁷⁹BrF |

| [M]⁺ (for ⁸¹Br) | 202.9611 | 202.9608 | -1.5 | C₈H₆⁸¹BrF |

Note: This table contains hypothetical data for illustrative purposes. ppm = parts per million.

This high level of accuracy provided by HRMS is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. measurlabs.com

Ex Situ Mass Spectrometry for Identification of Reaction Intermediates

Ex situ mass spectrometry is a powerful tool for identifying transient species and stable intermediates in the synthesis and subsequent reactions of this compound. While direct studies on this compound are not extensively published, the fragmentation patterns can be predicted based on the known behavior of similar brominated and aromatic compounds.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. youtube.com

Key fragmentation pathways for this compound would likely involve the loss of the bromine atom or the ethenyl group. The cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds. nih.gov The loss of the vinyl group (C₂H₃) would also lead to a significant fragment ion. Further fragmentation could involve the loss of a fluorine atom or rearrangements of the aromatic ring.

Predicted Fragmentation Data for this compound:

| Fragment Ion | Predicted m/z | Description |

| [C₈H₆BrF]⁺ | 200/202 | Molecular ion |

| [C₈H₆F]⁺ | 121 | Loss of Br |

| [C₆H₄BrF]⁺ | 173/175 | Loss of C₂H₂ (acetylene) from vinyl group |

| [C₆H₄F]⁺ | 95 | Loss of Br and C₂H₂ |

This table is predictive and based on general fragmentation patterns of related compounds.

By analyzing samples taken at different stages of a reaction (ex situ), researchers can track the appearance and disappearance of intermediates, providing mechanistic insights into reactions such as polymerization or cross-coupling involving the ethenyl or bromo moieties. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org For this compound, a single-crystal X-ray diffraction study would yield crucial information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This technique has been fundamental in understanding the structure of a vast range of chemical compounds. nih.gov

Although a specific crystal structure for this compound is not publicly available, data from related structures, such as substituted styrenes and brominated aromatic compounds, can provide expected values. acs.orgresearchgate.net The analysis would reveal the planarity of the benzene ring and the orientation of the bromo, fluoro, and ethenyl substituents relative to the ring. Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, could also be elucidated, which are important for understanding the material's bulk properties. wikipedia.org

Expected Crystallographic Parameters for this compound:

| Parameter | Expected Value/Feature | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| C-Br Bond Length | ~1.90 Å | Influenced by the electronic effects of other substituents. |

| C-F Bond Length | ~1.35 Å | Typically shorter and stronger than C-Br. |

| C=C Bond Length (vinyl) | ~1.34 Å | Confirms the double bond character. |

| Dihedral Angle (Ring-Vinyl) | Variable | Indicates the degree of twisting of the vinyl group relative to the aromatic ring. |

This table is based on typical values for similar organic compounds.

Spectroscopic Methods for Electronic and Vibrational Properties

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the chromophore is the substituted styrene (B11656) system. The benzene ring and the conjugated ethenyl group are primarily responsible for its UV absorption profile.

The electronic spectrum is expected to show absorptions corresponding to π → π* transitions. libretexts.org The presence of the ethenyl group in conjugation with the benzene ring shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated benzene derivatives. libretexts.orgmsu.edu The halogen substituents (bromo and fluoro) can also influence the position and intensity of the absorption bands through their inductive and mesomeric effects. Fluorine, being highly electronegative, typically has a minor effect, while bromine can contribute to a slight red shift.

Based on data for similar compounds like 4-bromostyrene, which shows good transparency in the 450-1000 nm range, the primary absorptions for this compound are expected in the UV region. researchgate.net

Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent:

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (K-band) | ~250 - 280 | High |

| π → π* (B-band) | ~280 - 300 | Moderate to Low |

This table presents estimated values based on analogous conjugated aromatic systems. libretexts.orgyoutube.comroyalsocietypublishing.org

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" that can be used for identification and structural elucidation. The vibrational modes of this compound can be predicted by considering the characteristic frequencies of its constituent functional groups.

Key Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Technique) | Description |

| C-H stretch (aromatic) | 3100-3000 (IR, Raman) | Stretching of C-H bonds on the benzene ring. |

| C-H stretch (vinyl) | 3080-3010 (IR, Raman) | Stretching of C-H bonds on the ethenyl group. |

| C=C stretch (aromatic) | 1600, 1580, 1480 (IR, Raman) | Ring stretching vibrations. spectroscopyonline.com |

| C=C stretch (vinyl) | ~1630 (IR, Raman) | Stretching of the vinyl double bond. |

| C-F stretch | 1250-1100 (IR) | Strong absorption characteristic of the C-F bond. |

| C-H wag (out-of-plane) | 990, 910 (IR) | Bending vibrations of the vinyl C-H bonds. spectroscopyonline.com |

| C-Br stretch | 650-550 (IR, Raman) | Stretching of the C-Br bond. |

This table is compiled from general spectroscopic data for substituted benzenes and styrenes. optica.orgchemicalbook.comresearchgate.netaip.org

The IR spectrum will be particularly useful for identifying the strong C-F stretching band, while both IR and Raman will show characteristic peaks for the aromatic and vinyl C=C and C-H vibrations. The specific substitution pattern on the benzene ring will influence the exact positions and intensities of the aromatic C-H bending modes, providing further structural confirmation. spectroscopyonline.comdtic.mil

Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of organic compounds. nih.gov For this compound, a reversed-phase HPLC method would be most suitable, given the non-polar nature of the molecule.

In a typical setup, a C18 or a phenyl-based column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comhelixchrom.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum (e.g., around 254 nm). sigmaaldrich.com

The method can be optimized for the quantitative determination of this compound in reaction mixtures or as a final product. By creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be accurately determined. mdpi.com HPLC is also crucial for identifying and quantifying impurities, which is essential for quality control.

Typical HPLC Parameters for Analysis of this compound:

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Eluent to carry the sample through the column. sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | To monitor the elution of the compound. sigmaaldrich.com |

| Retention Time | Dependent on exact conditions | The time at which the compound elutes, used for identification. |

This table outlines a starting point for method development based on general procedures for aromatic compounds. nih.govsielc.comresearchgate.net

Gas Chromatography (GC) for Volatile Mixture Separation

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. For a molecule like this compound, GC is instrumental in determining its purity, quantifying its presence in a reaction mixture, and identifying byproducts. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (a carrier gas).

As a substituted styrene, this compound is well-suited for GC analysis, often employing a high-resolution capillary column for optimal separation from structurally similar isomers or impurities. nih.gov The choice of stationary phase is critical; non-polar or mid-polarity columns are typically effective for halogenated aromatic compounds. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons, or a Mass Spectrometer (MS), which provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern. nih.govcdc.gov

Research findings on related volatile aromatic compounds demonstrate that GC methods can be finely tuned for high-resolution separation. For instance, the analysis of styrene and its derivatives has been successfully performed using capillary columns with methods validated for precision and accuracy. researchgate.net The conditions are optimized to ensure baseline separation from other volatile organic compounds that may be present. uw.edu.pl

Below is a representative table of GC parameters that could be applied for the analysis of a volatile mixture containing this compound, based on established methods for similar analytes. nih.govresearchgate.netuw.edu.pl

Table 1: Representative Gas Chromatography (GC) Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| GC System | High-Resolution Gas Chromatograph | Provides the platform for separation. |

| Column Type | Capillary Column (e.g., HP-5MS, DB-5) | Offers high separation efficiency for complex mixtures. |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film | Standard dimensions for high-resolution analysis. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without degradation. |

| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C | Temperature gradient to separate compounds by boiling point. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification. nih.gov |

| Detector Temp | 300 °C | Prevents condensation of analytes in the detector. |

Surface Science Techniques for Interfacial Reaction Studies

Surface science techniques provide powerful tools to investigate chemical reactions that occur at the interface between a solid surface and a molecular layer. For a reactive molecule like this compound, these methods are crucial for understanding the mechanisms of on-surface synthesis, a bottom-up approach to creating atomically precise nanomaterials. nih.gov This molecule is an ideal precursor for such reactions due to its functional groups: the bromine atom can be selectively cleaved to form a reactive radical, and the ethenyl (vinyl) group can participate in polymerization reactions. These reactions are typically conducted under ultra-high vacuum (UHV) conditions to maintain a pristine environment. nih.govnih.gov

Scanning Tunneling Microscopy (STM) stands out as a key technique in surface science, offering the ability to image conductive surfaces with atomic resolution. wikipedia.org It is indispensable for the direct visualization of molecules adsorbed on a surface and for tracking the structural transformations that occur during on-surface reactions. nih.govnih.gov The working principle of STM is based on the quantum tunneling current that flows between an atomically sharp metallic tip and the sample surface when they are brought into close proximity. wikipedia.org

In the context of this compound, STM can be used to study a sequence of events in on-surface synthesis:

Adsorption and Self-Assembly: After depositing the molecules onto a substrate, such as a gold (Au(111)) or silver (Ag(001)) single crystal, STM can visualize how the individual molecules arrange themselves on the surface before any reaction occurs.

Reaction Initiation: On-surface reactions are often initiated by thermal annealing. imdea.org The heat provides the energy needed to break the carbon-bromine (C-Br) bond, a process known as dehalogenation. STM can image the surface before and after this step to confirm the reaction has occurred.

Visualization of Intermediates and Products: Following debromination, the resulting highly reactive aryl radicals can diffuse across the surface and react with each other to form new covalent bonds, leading to the formation of polymers or extended two-dimensional networks. nih.govimdea.org STM allows researchers to observe the resulting structures, such as molecular nanowires or covalent organic frameworks (COFs), with sub-molecular resolution, confirming the success and precision of the synthesis. nih.govimdea.org

Research on similar bromo-substituted aromatic precursors has successfully demonstrated the power of STM in elucidating complex on-surface reaction mechanisms.

Table 2: Research Findings from STM Studies of On-Surface Synthesis Using Bromo-Aromatic Precursors

| Precursor Type | Substrate | Key Findings Visualized by STM | Reference |

|---|---|---|---|